N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, melting point, and boiling point. For the related compound “Ethyl 3- (3,4-dimethoxyphenyl)propionate”, it has a molecular weight of 238.28, a density of 1.112 g/mL at 25 °C, a melting point of 13 °C, and a boiling point of 193 °C/20 mmHg .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anti-Proliferative Activities
Research on derivatives of 1,3,4-oxadiazole, a structural motif related to the compound , showed significant antimicrobial and anti-proliferative activities. The synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibited broad-spectrum antibacterial activities and potent activity against certain cancer cell lines, suggesting potential applications in the development of new therapeutic agents (Al-Wahaibi et al., 2021).
Anticonvulsant Activity
Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which share a similar structural framework with the compound of interest, have demonstrated notable anticonvulsant activities. This highlights their potential use in addressing neurological disorders and conditions associated with convulsions or seizures (Soyer et al., 2004).
Chemical Synthesis and Characterization
Facile Synthesis Techniques
The microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives illustrates an efficient method for producing compounds with potential anticancer activities. This approach demonstrates the utility of innovative synthetic methods in developing pharmacologically active molecules (Tiwari et al., 2017).
Crystal Structure and Molecular Interaction Studies
The crystal structure and Hirshfeld surface analysis of compounds such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide offer insights into the molecular interactions and stability of similar compounds. These studies are crucial for understanding the chemical properties and potential biological interactions of new drug candidates (Prabhuswamy et al., 2016).
Safety And Hazards
The safety data sheet for the related compound “(3,4-Dimethoxyphenyl)acetic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-4-14(18)16-8-11-9-17(15(19)22-11)10-5-6-12(20-2)13(7-10)21-3/h5-7,11H,4,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFUAJJJMOJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide |
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